molecular formula C20H25NO3 B11399497 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol

Cat. No.: B11399497
M. Wt: 327.4 g/mol
InChI Key: HIXITYNFFXCAKX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol is a chemical compound that features a methoxyphenyl group, a morpholinyl group, and a phenylpropanol backbone

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with morpholine and phenylpropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group or morpholinyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group and morpholinyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol can be compared with similar compounds such as:

    N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide: This compound also features a methoxyphenyl and morpholinyl group but differs in its acetamide backbone.

    N-[morpholin-4-yl(phenyl)methyl]acetamide: Similar in structure but with a different substitution pattern on the phenyl ring

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-morpholin-4-yl-1-phenylpropan-1-ol

InChI

InChI=1S/C20H25NO3/c1-23-19-9-7-18(8-10-19)20(22,17-5-3-2-4-6-17)11-12-21-13-15-24-16-14-21/h2-10,22H,11-16H2,1H3

InChI Key

HIXITYNFFXCAKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCN2CCOCC2)(C3=CC=CC=C3)O

solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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